(5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 2-(2-hydroxyethyl)piperidine-1-yl-acetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce benzyl derivatives.
Scientific Research Applications
(5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Mafenide: A sulfonamide with antibacterial properties.
Formaldehyde: A simple aldehyde used in various chemical reactions.
Uniqueness
(5Z)-5-(2-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is unique due to its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H21ClN2O4S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O4S/c20-15-7-2-1-5-13(15)11-16-18(25)22(19(26)27-16)12-17(24)21-9-4-3-6-14(21)8-10-23/h1-2,5,7,11,14,23H,3-4,6,8-10,12H2/b16-11- |
InChI Key |
CYABASQBLDNRON-WJDWOHSUSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Origin of Product |
United States |
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